Copper(II) methoxide
Overview
Description
Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is an organometallic compound that features copper in the +2 oxidation state. It is a blue to green crystalline powder and is known for its utility in various chemical reactions and applications. This compound is particularly significant in the field of organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) methoxide can be synthesized through the reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions. The reaction typically involves heating the mixture to facilitate the formation of the methoxide complex .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of copper salts with methanol. The process may be optimized for large-scale production by controlling parameters such as temperature, pressure, and solvent purity.
Chemical Reactions Analysis
Types of Reactions: Copper(II) methoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) hydroxide complexes.
Reduction: It can be reduced to copper(I) species under specific conditions.
Substitution: It can participate in substitution reactions where the methoxide group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like hydrogen gas or hydrazine are commonly employed.
Substitution: Various organic ligands can be introduced under controlled conditions to replace the methoxide group.
Major Products:
Oxidation: Copper(II) hydroxide complexes.
Reduction: Copper(I) species.
Substitution: Organocopper complexes with different ligands.
Scientific Research Applications
Copper(II) methoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Research is ongoing into its use in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for other copper-based catalysts.
Mechanism of Action
The mechanism by which copper(II) methoxide exerts its effects involves the coordination of the methoxide ligands to the copper center. This coordination facilitates various catalytic processes, including the activation of substrates and the stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
- Copper(II) acetate
- Copper(II) trifluoromethanesulfonate
- Copper(II) acetylacetonate
- Copper(II) ethylacetoacetate
Comparison: Copper(II) methoxide is unique due to its methoxide ligands, which provide distinct reactivity compared to other copper(II) compounds. For example, copper(II) acetate is commonly used in similar catalytic applications but lacks the specific reactivity imparted by the methoxide groups. Copper(II) trifluoromethanesulfonate and copper(II) acetylacetonate are also used in catalysis but have different ligand environments that influence their reactivity and applications .
Properties
IUPAC Name |
copper;methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.Cu/c1-2;/h2H,1H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUATYREUZXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.[Cu] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4CuO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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